1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that features a unique structure combining thiophene and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the Thiophene Groups: The thiophene moieties can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Urea Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Thiophene-substituted derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Thiophen-2-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a triazole.
1-(Thiophen-2-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a triazole.
Uniqueness: 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the presence of both thiophene and triazole rings, which can confer distinct electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c19-13(15-7-12-2-1-4-21-12)14-6-10-8-18(17-16-10)11-3-5-20-9-11/h1-5,8-9H,6-7H2,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUCYLXOVJCVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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